molecular formula C17H14N2O3 B4424389 6-methyl-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide CAS No. 878441-45-3

6-methyl-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide

Cat. No.: B4424389
CAS No.: 878441-45-3
M. Wt: 294.30 g/mol
InChI Key: SWKMTKNTIDRIQI-UHFFFAOYSA-N
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Description

6-methyl-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The specific structure of this compound includes a chromene core, which is known for its diverse biological activities.

Chemical Reactions Analysis

6-methyl-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium azides, propargyl bromide, and various catalysts such as CuSO4-5H2O . Major products formed from these reactions include triazole derivatives and other substituted coumarin derivatives . The compound’s reactivity is influenced by the presence of the chromene core and the pyridin-3-ylmethyl group, which can participate in various chemical transformations.

Mechanism of Action

The mechanism of action of 6-methyl-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide involves its interaction with various molecular targets and pathways. For instance, its ability to inhibit pancreatic lipase is attributed to its interaction with active site amino acids such as Phe 77, Arg 256, and His 263 . The compound’s anticancer activity is mediated through the inhibition of specific enzymes and pathways involved in cell proliferation and survival . The chromene core and the pyridin-3-ylmethyl group play crucial roles in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

6-methyl-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide can be compared with other similar compounds, such as coumarin-3-carboxamide analogues and quinoline-carboxamide derivatives. Coumarin-3-carboxamide analogues have shown potential in inhibiting pancreatic lipase and cancer cell growth . Quinoline-carboxamide derivatives have been studied for their anti-proliferative activities and ability to induce apoptosis in cancer cells . The uniqueness of this compound lies in its specific structure, which combines the chromene core with the pyridin-3-ylmethyl group, resulting in a compound with diverse biological activities.

Properties

IUPAC Name

6-methyl-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-4-5-15-13(7-11)8-14(17(21)22-15)16(20)19-10-12-3-2-6-18-9-12/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKMTKNTIDRIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166415
Record name 6-Methyl-2-oxo-N-(3-pyridinylmethyl)-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878441-45-3
Record name 6-Methyl-2-oxo-N-(3-pyridinylmethyl)-2H-1-benzopyran-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878441-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-oxo-N-(3-pyridinylmethyl)-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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